![molecular formula C12H19N3O2 B2941672 4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide CAS No. 1326615-24-0](/img/structure/B2941672.png)
4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide
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Overview
Description
“4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” could involve the use of tetrahydropyran-4-one, which is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group, synthesis of symmetric tetra substituted methanes . The methyl enol ether is a useful protecting agent for alcohols, e.g. in nucleotide synthesis, with the advantage over 3,4-Dihydro-2H-pyran .Scientific Research Applications
Role in Heterocyclic Chemistry
These compounds play a significant role in heterocyclic chemistry . Heterocycles form the largest division of organic chemistry and are of immense importance biologically and industrially . They are present in a majority of pharmaceuticals and biologically active agrochemicals . Piperidines, in particular, are among the most important synthetic fragments for designing drugs .
Drug Discovery and Medicinal Chemistry
These compounds are used in scientific research due to their diverse applications in medicinal chemistry and drug discovery. They exhibit intriguing properties, making them valuable for studying various fields.
Synthesis of Piperidine Derivatives
Piperidine derivatives have been synthesized using these compounds . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Anti-Cancer Applications
These compounds have shown potential in anti-cancer applications . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Role in Pyran Derivatives Synthesis
The compound “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” plays a role in the synthesis of pyran derivatives . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Role in Quinoline Derivatives Synthesis
The compound “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” can also play a role in the synthesis of quinoline derivatives . Quinoline derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator .
Biochemical Pathways
Given the target of action, it can be inferred that the compound likely affects calcium signaling pathways, as the ryr is a calcium-release channel .
Result of Action
The compound has shown moderate to high insecticidal activities against the diamondback moth (Plutella xylostella), indicating its potential effectiveness as an insecticide .
properties
IUPAC Name |
4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-9-10-1-5-15(6-2-10)12(16)14-11-3-7-17-8-4-11/h10-11H,1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXPIDXLLWNFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide |
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